molecular formula C17H15N3O4S B7560552 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid

3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid

Cat. No. B7560552
M. Wt: 357.4 g/mol
InChI Key: SHIQJSSICUCMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid (QSPA) is an organic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. QSPA is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

The mechanism of action of 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has been shown to activate AMPK, a protein kinase that plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduces the expression of COX-2. 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In vivo studies have shown that 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid improves insulin sensitivity and reduces blood glucose levels in diabetic animals.

Advantages and Limitations for Lab Experiments

3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid also exhibits a wide range of biological activities, making it a versatile compound for use in various assays. However, 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has some limitations as well. It is a sulfonamide derivative, which may limit its use in certain applications. Additionally, the mechanism of action of 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid. One area of interest is the development of 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid derivatives with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid, which may lead to the development of more targeted therapies. Additionally, further studies are needed to explore the potential use of 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
In conclusion, 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The synthesis of 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid involves a multi-step process, and its mechanism of action is not fully understood. 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has several advantages for use in lab experiments, but it also has some limitations. Future research on 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid is needed to explore its potential therapeutic applications and to develop more targeted therapies.

Synthesis Methods

The synthesis of 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid involves a multi-step process that begins with the preparation of quinoxaline-6-carboxylic acid. The carboxylic acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then treated with 4-aminobenzenesulfonamide to yield the intermediate product. The final step involves the reaction of the intermediate product with 3-bromopropionic acid to form 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid.

Scientific Research Applications

3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid has been studied for its potential use in the treatment of diabetes due to its ability to improve insulin sensitivity and reduce blood glucose levels.

properties

IUPAC Name

3-[4-(quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c21-17(22)8-3-12-1-5-14(6-2-12)25(23,24)20-13-4-7-15-16(11-13)19-10-9-18-15/h1-2,4-7,9-11,20H,3,8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIQJSSICUCMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)NC2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.